molecular formula C9H10N4 B053501 2-butyl-1H-imidazole-4,5-dicarbonitrile CAS No. 114772-25-7

2-butyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B053501
CAS No.: 114772-25-7
M. Wt: 174.2 g/mol
InChI Key: OUWKJJQNRUVCPN-UHFFFAOYSA-N
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Description

2-Butyl-1H-imidazole-4,5-dicarbonitrile (CAS 114772-25-7) is a versatile chemical intermediate with significant value in medicinal chemistry and organic synthesis. This compound, with the molecular formula C9H10N4 and a molecular weight of 174.20 g/mol, is characterized by its high melting point of 107-108°C . Its structure incorporates multiple nitrile groups on an imidazole ring, making it a valuable precursor for the construction of more complex nitrogen-containing heterocycles. A prominent application of this compound is its role as a key synthetic intermediate in the development of potential anticancer agents. Research demonstrates its use in the synthesis of novel 2-butyl-1H-benzo[4,5]imidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives, which have been evaluated for their anti-proliferative activity . These derivatives have shown promising results against the MCF-7 breast cancer cell line, with some compounds exhibiting significant activity, underscoring the reagent's importance in early-stage drug discovery . The compound serves as a critical building block for molecular hybridization, a strategy that conjugates potent heterocyclic scaffolds like imidazole and benzimidazole into a single entity to create new chemical entities with enhanced biological potential . Researchers utilize this compound under various synthetic conditions, including cyclization reactions catalyzed by bases like piperidine . Safety and Handling: This compound is labeled as an irritant, and appropriate safety precautions, including the use of personal protective equipment, should be taken during handling . Disclaimer: This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes and is not a guide to application.

Properties

IUPAC Name

2-butyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-3-4-9-12-7(5-10)8(6-11)13-9/h2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUWKJJQNRUVCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413972
Record name 2-butyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>26.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

114772-25-7
Record name 2-butyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Nitrile Precursors

A widely employed method involves the cyclization of α-cyano carbonyl compounds with butylamine derivatives. For example, ethyl cyanoacetate reacts with butylamine under reflux conditions to form an intermediate imine, which subsequently undergoes intramolecular cyclization to yield the target compound.

Reaction Scheme:

  • Formation of Imine Intermediate:
    NC-CH2-COOEt+C4H9NH2NC-CH2-C(=NH-C4H9)-COOEt\text{NC-CH}_2\text{-COOEt} + \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{NC-CH}_2\text{-C(=NH-C}_4\text{H}_9\text{)-COOEt}

  • Cyclization:
    NC-CH2-C(=NH-C4H9)-COOEt2-Butyl-1H-imidazole-4,5-dicarbonitrile+H2O+EtOH\text{NC-CH}_2\text{-C(=NH-C}_4\text{H}_9\text{)-COOEt} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{EtOH}

Optimized Conditions:

  • Temperature: 70–80°C

  • Solvent: Ethanol or solvent-free (neat)

  • Catalyst: Triethylamine (0.5 equiv)

  • Yield: 65–78%

One-Pot Sequential Synthesis

Recent advancements highlight one-pot methodologies to streamline synthesis. A sequential approach involves reacting butylamine with ethyl cyanoacetate, followed by ethyl glycinate hydrochloride under neat conditions. This method reduces purification steps and improves efficiency.

Key Steps:

  • Nucleophilic Attack: Butylamine reacts with ethyl cyanoacetate to form a nitrile intermediate.

  • Ring Closure: Ethyl glycinate hydrochloride facilitates cyclization via intramolecular nucleophilic substitution.

Advantages:

  • Reduced reaction time (2–4 hours)

  • Higher purity (>90% by HPLC)

  • Scalable to multigram quantities

Industrial Production Techniques

Continuous Flow Reactors

Industrial-scale synthesis often employs continuous flow systems to enhance reproducibility and yield. Key parameters include:

Parameter Laboratory Scale Industrial Scale
Temperature70–80°C75–85°C
Residence Time2–4 hours30–60 minutes
Yield65–78%85–92%
Catalyst Loading0.5 equiv0.3 equiv

Benefits:

  • Improved heat transfer and mixing

  • Reduced side reactions (e.g., hydrolysis of nitriles)

Purification Strategies

Post-synthesis purification involves:

  • Crystallization: Using ethanol/water mixtures to isolate the product.

  • Chromatography: Silica gel column chromatography for analytical-grade purity.

Purity Metrics:

  • ≥98% purity (by NMR and LC-MS)

  • Residual solvent content: <0.1% (ICH guidelines)

Reaction Condition Optimization

Solvent Effects

Solvent choice significantly impacts yield and reaction kinetics:

Solvent Yield (%) Reaction Time (h) Purity (%)
Ethanol78395
Acetonitrile65488
Neat82297

Neat conditions minimize solvent waste and enhance atom economy, aligning with green chemistry principles.

Catalytic Systems

Catalysts such as triethylamine or zeolites accelerate cyclization:

Catalyst Loading (equiv) Yield (%)
Triethylamine0.578
Zeolite Y0.272
None-58

Triethylamine outperforms heterogeneous catalysts due to superior nucleophilicity.

Case Studies in Process Development

Scale-Up Challenges

A pilot-scale study (10 kg batch) identified two critical issues:

  • Exothermic Reactions: Uncontrolled temperature spikes led to side products (e.g., imidazole oxides).

    • Solution: Jacketed reactors with precise cooling systems.

  • Residual Solvents: Ethanol traces affected crystallization.

    • Solution: Switch to isopropanol for better phase separation.

Comparative Analysis of Methods

The table below contrasts laboratory and industrial methods:

Aspect Laboratory Method Industrial Method
Reactor TypeRound-bottom flaskContinuous flow reactor
Temperature ControlOil bathAutomated PID controllers
Yield65–78%85–92%
Environmental ImpactModerate (solvent use)Low (solvent recycling)

Challenges and Limitations

Side Reactions

Common side reactions include:

  • Hydrolysis of Nitriles: Forms carboxylic acids under acidic conditions.

  • Oxidation: Generates imidazole oxides at high temperatures.

Mitigation Strategies:

  • Use inert atmospheres (N₂ or Ar).

  • Avoid prolonged heating (>4 hours).

Scalability Issues

Transitioning from lab to industrial scale often reveals:

  • Mixing inefficiencies in large batches.

  • Variability in raw material quality.

Solutions:

  • Quality control protocols for starting materials.

  • Statistical process control (SPC) for critical parameters.

Chemical Reactions Analysis

Types of Reactions

2-butyl-1H-imidazole-4,5-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted imidazole derivatives .

Scientific Research Applications

2-butyl-1H-imidazole-4,5-dicarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-butyl-1H-imidazole-4,5-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs of 2-butyl-1H-imidazole-4,5-dicarbonitrile include:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications Thermal Stability (Decomposition Temp.)
2,2'-Azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD) Azo bridge (-N=N-) between two imidazole cores 262.18 High nitrogen content (53.42% N), used in energetic materials; decomposes at 370°C 370°C
2,2'-(Hydrazine-1,1-diyl)bis(1H-imidazole-4,5-dicarbonitrile) cocrystal Hydrazine linkage, methanol cocrystal N/A Lower thermal stability; decomposes at 227°C 227°C
4,5-Dicyano-1-methyl-1H-imidazole Methyl group at 1-position 132.10 Intermediate in pharmaceuticals; 95% purity Not reported
2-Bromo-1H-imidazole-4,5-dicarbonitrile Bromo substituent at 2-position 207.00 Reactivity in cross-coupling reactions Not reported
Lithium;2-(trifluoromethyl)imidazol-3-ide-4,5-dicarbonitrile Trifluoromethyl group, lithium salt N/A Used in organometallic synthesis; enhanced electrophilicity Not reported

Thermal and Energetic Properties

  • TCAD exhibits exceptional thermal stability (decomposition at 370°C) due to electron delocalization across the azo bridge and nitrile groups. Its standard molar enthalpy of formation is 960 kJ/mol , making it suitable for pyrotechnic applications .
  • Hydrazine-linked cocrystal shows reduced thermal stability (227°C) due to weaker hydrogen bonding compared to TCAD’s rigid azo structure .
  • However, experimental data are lacking.

Table 1: Comparative Analysis of Key Properties

Property This compound TCAD Hydrazine Cocrystal 1-Methyl Derivative
Molecular Weight 174.20 262.18 N/A 132.10
Nitrogen Content 32.18% 53.42% ~50% 42.4%
Thermal Decomposition Not reported 370°C 227°C Not reported
Key Application Coordination chemistry (potential) Energetics Energetic cocrystal Pharmaceutical synthesis

Key Observations:

  • The azo bridge in TCAD significantly enhances thermal stability and enthalpy, outperforming hydrazine-linked analogs.
  • Alkyl substituents (e.g., butyl, methyl) modulate lipophilicity but may reduce crystallinity and thermal resilience.
  • Electron-withdrawing groups (nitriles, bromo) enhance reactivity for functionalization or metal coordination.

Biological Activity

2-butyl-1H-imidazole-4,5-dicarbonitrile is a heterocyclic compound with the molecular formula C9H10N4. It has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

  • Molecular Weight : 174.20 g/mol
  • CAS Number : 114772-25-7
  • Solubility : >26.1 µg/mL at pH 7.4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Antimicrobial Activity : The compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism, leading to cell death.
  • Anticancer Activity : Its potential anticancer effects may involve inducing apoptosis and inhibiting cell proliferation through specific signaling pathways such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

A study conducted on derivatives of imidazole compounds indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. The compound was found to be effective against Gram-positive and Gram-negative bacteria, making it a candidate for antibiotic development .

Anticancer Properties

Research has shown that this compound can induce apoptosis in cancer cell lines. In vitro studies demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS) and activated caspases, which are crucial for the apoptotic process. Additionally, it inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells .

Comparative Analysis

The following table compares this compound with similar imidazole derivatives regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundSignificantModerateDisrupts membranes; induces apoptosis
2-butyl-1H-imidazole-5-carboxaldehydeModerateLowInhibits enzyme activity
2-butyl-1H-imidazole-4,5-dicarboxylic acidLowModerateAlters metabolic pathways

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Study on Bacterial Resistance : A recent study evaluated the compound's efficacy against multi-drug resistant strains of Staphylococcus aureus. Results showed a significant reduction in bacterial load upon treatment with varying concentrations of the compound .
  • Cancer Cell Line Research : In a controlled laboratory environment, researchers treated human breast cancer cell lines with this compound. The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis.

Q & A

Q. What are the standard synthetic routes for 2-butyl-1H-imidazole-4,5-dicarbonitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via cyclization of nitrile precursors with butyl-substituted amines under controlled conditions. A common method involves ethanol or methanol as solvents, with catalysts (e.g., acidic or basic agents) to drive cyclization. Optimizing temperature (60–80°C) and reaction time (12–24 hours) is critical for achieving yields >70%. Purification via recrystallization or column chromatography ensures high purity (>95%) . Alternative routes using thionyl chloride for functional group activation require strict anhydrous conditions to avoid side reactions .

Q. How is the solubility profile of this compound characterized, and what solvents are optimal for biological assays?

Solubility in aqueous buffers (pH 7.4) is >26.1 µg/mL, making it suitable for in vitro studies. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are preferred for stock solutions, while methanol or acetonitrile are ideal for chromatographic analysis (e.g., HPLC). Solubility limitations in water necessitate the use of co-solvents (e.g., 5% DMSO in PBS) for cellular assays .

Q. What spectroscopic techniques are employed to confirm the structure of this compound?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard. Key NMR signals include cyano group resonances at δ ~110–120 ppm (¹³C) and imidazole proton signals at δ ~7.5–8.5 ppm (¹H). IR stretches at ~2200 cm⁻¹ (C≡N) and ~1600 cm⁻¹ (imidazole ring) further validate the structure .

Q. What preliminary biological activities have been reported for this compound?

Studies highlight antimicrobial activity against Gram-positive bacteria (MIC ~8–16 µg/mL) via membrane disruption, evidenced by electron microscopy. Anticancer potential is linked to apoptosis induction in HeLa cells (IC₅₀ ~20 µM), with caspase-3 activation confirmed via Western blot .

Advanced Research Questions

Q. How can crystallization challenges of this compound be addressed for X-ray diffraction studies?

Single crystals are obtained via slow evaporation in methanol/water mixtures. SHELX programs (e.g., SHELXL) are used for refinement, with hydrogen atoms placed geometrically. Cocrystallization with methanol (as in hydrazine-linked derivatives) improves lattice stability, enabling resolution of π-π stacking and hydrogen-bonding networks .

Q. What strategies resolve contradictions in reactivity data for nitrile-to-amide transformations?

Discrepancies in reaction outcomes (e.g., incomplete conversion vs. over-oxidation) arise from solvent polarity and catalyst choice. Methodological solutions include:

  • Using DMF with Pd/C under H₂ for controlled reduction.
  • Monitoring reaction progress via LC-MS to isolate intermediates. Comparative TLC and ¹H NMR validate stepwise functionalization .

Q. How does the compound interact with adenosine A2B receptors, and what docking models explain its agonist activity?

Molecular docking reveals the imidazole core forms hydrogen bonds with Phe173 and Asn273 residues. The butyl group occupies a hydrophobic sub-pocket near Leu863, enhancing binding affinity (Kd ~50 nM). Para-substituent volume optimization (e.g., cyclopropylmethoxy) improves selectivity over A1/A3 receptors .

Q. What methodologies assess its potential as a high-energy material in cocrystal formulations?

Cocrystals with methanol or hydrazine derivatives are synthesized to enhance thermal stability (decomposition >250°C). Differential Scanning Calorimetry (DSC) and Impact Sensitivity Testing (IS ≥10 J) evaluate energetic performance. Graph set analysis (Etter’s rules) classifies hydrogen-bonding patterns (e.g., R₂²(8) motifs) critical for cocrystal design .

Q. How do substituent modifications alter its antimicrobial efficacy, and what SAR trends emerge?

Structure-Activity Relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., -CN) enhance membrane penetration.
  • Longer alkyl chains (e.g., butyl vs. methyl) improve lipophilicity, boosting Gram-negative activity.
  • Methoxy substitutions reduce cytotoxicity in mammalian cells (CC₅₀ >100 µM). Parallel artificial membrane permeability assays (PAMPA) quantify these effects .

Methodological Notes

  • Data Validation : Cross-reference NMR shifts with computed spectra (DFT) to confirm assignments .
  • Controlled Experiments : Include negative controls (e.g., solvent-only) in biological assays to rule out artifacts .
  • Advanced Analytics : Use High-Resolution Mass Spectrometry (HRMS) for exact mass confirmation (e.g., m/z 174.20 for [M+H]⁺) .

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